molecular formula C14H18O3 B1400324 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone CAS No. 1263365-68-9

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone

Cat. No. B1400324
M. Wt: 234.29 g/mol
InChI Key: HDMMOLQXTOMNAQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from available starting materials. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the study of its reactivity, stability, and the various products it forms during reactions.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Synthesis and Characterization

The compound 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone and its derivatives have been explored in various scientific research contexts primarily focusing on synthesis and characterization. For instance, Albright and Lieberman (1994) studied the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines from a related compound, showcasing a method to generate similar structures (Albright & Lieberman, 1994). Additionally, Coskun et al. (1998) explored the polymerization of a related methacrylate, conducting thorough spectroscopic characterizations and studying its thermal degradation, which shows the relevance of these compounds in polymer science (Coskun et al., 1998).

Polymerization and Material Science

The compounds have also been utilized in material science, particularly in the area of polymerization. Hiraguri and Endo (1989) examined the radical ring-opening polymerization of dioxolane derivatives, shedding light on the potential use of these compounds in creating novel polymeric materials (Hiraguri & Endo, 1989).

Fungicidal and Antimicrobial Applications

Some derivatives of 2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone have been investigated for their bioactive properties. For example, Mao et al. (2013) synthesized a series of compounds and assessed their fungicidal activities, highlighting the potential pharmaceutical applications of these derivatives (Mao et al., 2013). Moreover, the antibacterial and antifungal properties of various chalcone derivatives, including this compound, were investigated by Bandgar et al. (2009), indicating its importance in the development of new antimicrobial agents (Bandgar et al., 2009).

Organic Chemistry and Synthesis

The compound and its derivatives are also a subject of interest in organic synthesis. For instance, the synthesis and formation of new vic-dioxime complexes have been explored, demonstrating the chemical versatility and potential applications in coordination chemistry (Canpolat & Kaya, 2005).

Safety And Hazards

This involves the study of the potential risks associated with the handling and use of the compound. It includes its toxicity, flammability, environmental impact, etc.


Future Directions

This involves a discussion on the potential applications of the compound and areas where further research could be conducted.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-11-4-6-12(7-5-11)13(15)10-14-16-8-9-17-14/h4-7,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMOLQXTOMNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221495
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-propyl-phenyl)-ethanone

CAS RN

1263365-68-9
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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